

validation of analytical methods for 6-Bromo-2-trifluoromethylquinoline

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Compound of Interest

Compound Name: **6-Bromo-2-trifluoromethylquinoline**

Cat. No.: **B065621**

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Analytical Strategy: Understanding 6-Bromo-2-trifluoromethylquinoline

The molecular structure of **6-Bromo-2-trifluoromethylquinoline** dictates our analytical approach. It is a heterocyclic aromatic compound, making it an excellent chromophore for UV detection. The presence of a bromine atom provides a distinct isotopic signature for mass spectrometry, while the trifluoromethyl group influences its polarity and volatility. Its relatively high molecular weight and polarity suggest that it is amenable to both HPLC and GC, making the choice of method dependent on the specific analytical goal.

- High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, HPLC is ideal for purity assays and quantitative analysis of the main component. Its versatility makes it suitable for compounds that may have limited volatility or thermal stability.
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers unparalleled specificity and sensitivity, making it the superior choice for identifying and quantifying volatile impurities, even at trace levels.

Comparative Validation: HPLC vs. GC-MS

A validated analytical method must be proven "fit for its intended purpose."^{[1][2]} This is demonstrated by assessing key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.^{[3][4][5]} Below, we compare the performance of

proposed HPLC-UV and GC-MS methods for the analysis of **6-Bromo-2-trifluoromethylquinoline**.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is the premier choice for routine quality control, offering a balance of speed, robustness, and precision for assay and purity determinations.

Table 1: HPLC-UV Method Validation Parameters

Parameter	Acceptance Criterion	Hypothetical Performance Data
Linearity (r^2)	≥ 0.999	0.9998
Range	80-120% of test conc.	20 - 150 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	99.5% - 101.2%
Precision (%RSD)		
- Repeatability	$\leq 2.0\%$	0.85%
- Intermediate Precision	$\leq 2.0\%$	1.2%
Limit of Detection (LOD)	Signal-to-Noise $\geq 3:1$	0.05 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	Signal-to-Noise $\geq 10:1$	0.15 $\mu\text{g/mL}$
Specificity	No interference at analyte Rt	Peak purity $> 99.8\%$

Gas Chromatography-Mass Spectrometry (GC-MS)

For impurity profiling and analysis of thermally stable, volatile compounds, GC-MS provides superior separation efficiency and definitive identification.

Table 2: GC-MS Method Validation Parameters

Parameter	Acceptance Criterion	Hypothetical Performance Data
Linearity (r^2)	≥ 0.995	0.9985
Range	LOQ to 120% of spec. limit	0.5 - 100 $\mu\text{g/mL}$
Accuracy (% Recovery)	90.0 - 110.0%	95.7% - 104.3%
Precision (%RSD)		
- Repeatability	$\leq 15.0\%$	4.5%
- Intermediate Precision	$\leq 15.0\%$	6.8%
Limit of Detection (LOD)	Instrument Detection Limit	0.01 $\mu\text{g/mL}$
Limit of Quantitation (LOQ)	Lowest validated conc.	0.03 $\mu\text{g/mL}$
Specificity	Unique mass spectrum and Rt	Confirmed by NIST library match

Detailed Experimental Protocols

The trustworthiness of any analytical method lies in its detailed, reproducible protocol. The following methodologies are designed to be robust and adhere to established best practices.

Protocol 1: HPLC-UV Method for Assay and Purity

This method is designed for the accurate quantification of **6-Bromo-2-trifluoromethylquinoline**.

A. Instrumentation and Conditions:

- HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-2 min: 40% B
 - 2-15 min: 40% to 90% B
 - 15-18 min: 90% B
 - 18-18.1 min: 90% to 40% B
 - 18.1-22 min: 40% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 235 nm.
- Injection Volume: 10 µL.
- Sample Diluent: Acetonitrile/Water (50:50 v/v).

B. Standard and Sample Preparation:

- Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of **6-Bromo-2-trifluoromethylquinoline** reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
- Sample Solution (100 µg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask, dissolve, and dilute to volume. Further dilute 5 mL of this solution to 50 mL with the sample diluent.

Protocol 2: GC-MS Method for Impurity Profiling

This method is optimized for the separation and identification of volatile impurities.

A. Instrumentation and Conditions:

- GC-MS System: A gas chromatograph equipped with a mass selective detector (MSD) and an autosampler.
- Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial Temperature: 80 °C, hold for 2 minutes.
 - Ramp: 15 °C/min to 300 °C.
 - Final Hold: 5 minutes at 300 °C.
- Injection Mode: Split (50:1 ratio).
- Injection Volume: 1 μ L.
- MSD Transfer Line: 290 °C.
- Ion Source Temperature: 230 °C.
- Mass Scan Range: 40 - 450 m/z.

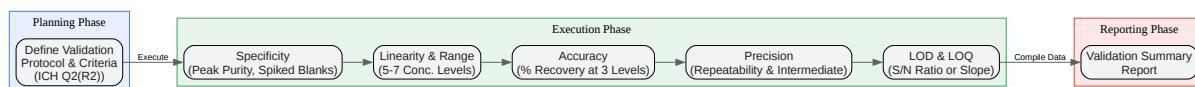
B. Standard and Sample Preparation:

- Stock Solution (1000 μ g/mL): Accurately weigh ~25 mg of **6-Bromo-2-trifluoromethylquinoline** into a 25 mL volumetric flask. Dissolve and dilute to volume with Acetone.

- Sample Solution: Dilute the stock solution as needed for impurity analysis. For determining the main peak, a 1:100 dilution is appropriate.

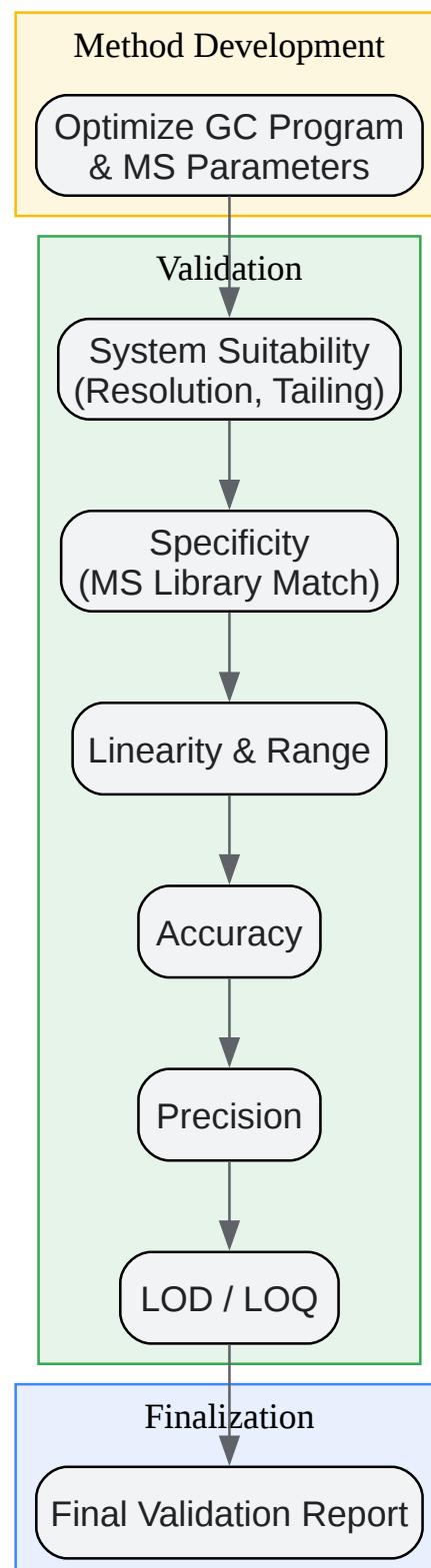
Visualization of Validation Workflows

A clear visual representation of the workflow ensures a systematic and logical approach to method validation.



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Caption: High-level workflow for HPLC method validation.



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Caption: Key stages in the validation of a GC-MS method.

Spectroscopic Identity Confirmation

While chromatography provides quantitative data, spectroscopic analysis offers definitive structural confirmation.

- Mass Spectrometry (MS): In the GC-MS analysis, the electron ionization (EI) spectrum of **6-Bromo-2-trifluoromethylquinoline** is expected to show a strong molecular ion peak (M^+) at m/z 277 and an $M+2$ peak at m/z 279 of nearly equal intensity, which is the characteristic isotopic pattern for a single bromine atom. Key fragments would likely arise from the loss of Br (m/z 198) and CF_3 (m/z 208).
- NMR Spectroscopy (1H and ^{13}C): The 1H NMR spectrum in $CDCl_3$ would display signals in the aromatic region (typically δ 7.5-8.5 ppm).[6][7] The protons on the quinoline ring will appear as doublets and doublets of doublets, with coupling constants providing information about their positions. The ^{13}C NMR spectrum will show nine distinct aromatic carbon signals, with the carbon attached to the CF_3 group appearing as a quartet due to C-F coupling.

Conclusion: Selecting the Right Tool for the Job

The validation of analytical methods is a cornerstone of robust pharmaceutical development. Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of **6-Bromo-2-trifluoromethylquinoline**, but their strengths are applied to different objectives.

- For routine quality control, purity assessment, and assay, the HPLC-UV method is the preferred choice due to its high precision, robustness, and suitability for quantifying the main component.
- For in-depth impurity profiling, identification of unknown degradants, and trace-level analysis, the GC-MS method is superior, offering higher specificity and sensitivity.

By implementing these validated methods, researchers, scientists, and drug development professionals can ensure the integrity of their data, meet stringent regulatory requirements, and ultimately, contribute to the development of safe and effective products. The causality behind these experimental choices is clear: a well-understood molecule, analyzed by a fit-for-purpose, validated method, leads to data you can trust.

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